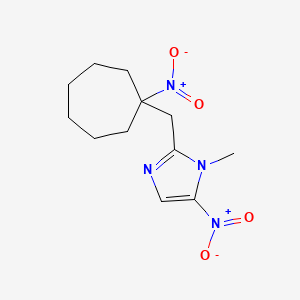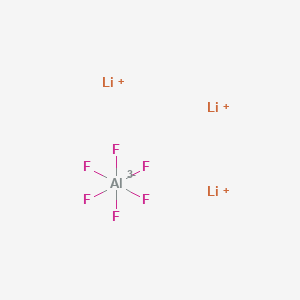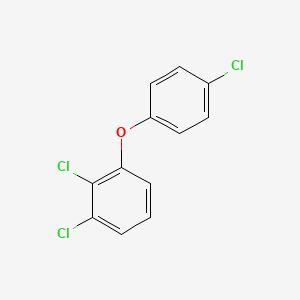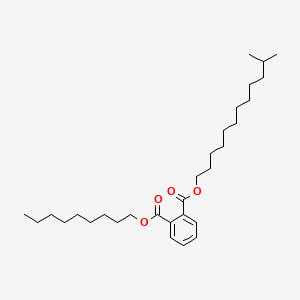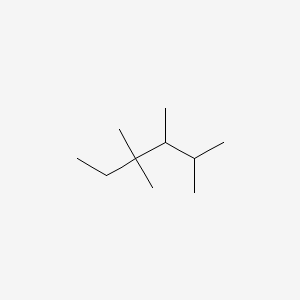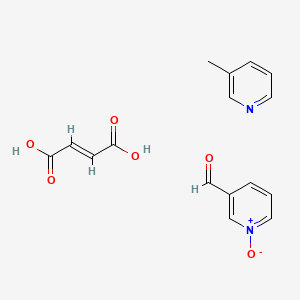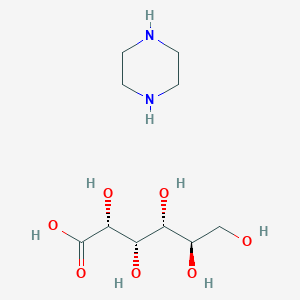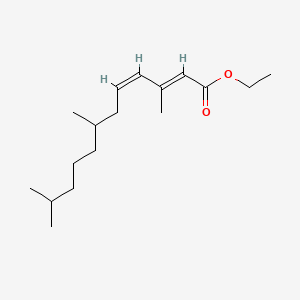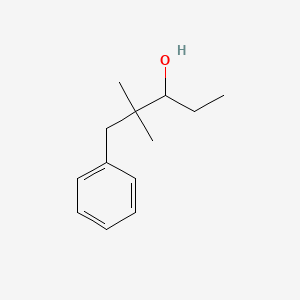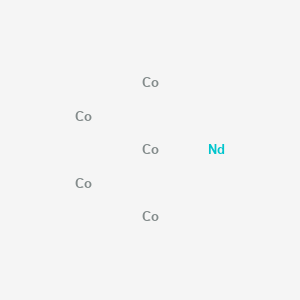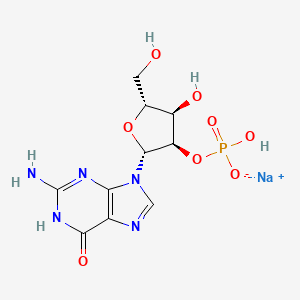
N,N-Diethyl-D-gluconamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 It is derived from D-gluconic acid, a naturally occurring substance found in fruits, honey, and wine
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-D-gluconamide can be synthesized through the amidation of D-gluconolactone with diethylamine. The reaction typically involves heating D-gluconolactone with diethylamine in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
化学反应分析
Types of Reactions
N,N-Diethyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
科学研究应用
N,N-Diethyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: This compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用机制
The mechanism by which N,N-Diethyl-D-gluconamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-Isopropyl-D-gluconamide: Similar in structure but with an isopropyl group instead of an ethyl group.
N-Octyl-D-gluconamide: Contains an octyl group, leading to different physical and chemical properties.
N,N-Dimethyl-D-gluconamide: Features methyl groups instead of ethyl groups, affecting its reactivity and applications
Uniqueness
N,N-Diethyl-D-gluconamide is unique due to its specific structural features, which confer distinct properties and potential applications. Its ethyl groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various uses in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of scientific research and industrial interest.
属性
CAS 编号 |
93804-59-2 |
|---|---|
分子式 |
C10H21NO6 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
InChI 键 |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



